

Synthesis and Characterization of 2-Methyl-1,10-phenanthroline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,10-phenanthroline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methyl-1,10-phenanthroline**, a heterocyclic compound of significant interest in coordination chemistry and drug development. Its ability to act as a bidentate ligand allows it to form stable complexes with various metal ions, leading to applications in catalysis and as potential therapeutic agents.

Physicochemical Properties

2-Methyl-1,10-phenanthroline is a solid at room temperature with a melting point of approximately 80°C.^[1] It is a derivative of 1,10-phenanthroline, featuring a methyl group at the 2-position, which influences its electronic properties and steric hindrance, thereby affecting its coordination behavior with metal ions.

Table 1: Physicochemical Data of **2-Methyl-1,10-phenanthroline**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₀ N ₂	[1]
Molecular Weight	194.23 g/mol	[1]
CAS Number	3002-77-5	[1]
Melting Point	80 °C	[1]
Appearance	Light orange to yellow to green powder/crystal	[2]

Synthesis of 2-Methyl-1,10-phenanthroline

The synthesis of **2-Methyl-1,10-phenanthroline** can be achieved through classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, adapted for the formation of the phenanthroline ring system.

Experimental Protocol: Modified Skraup Synthesis

This protocol outlines a plausible synthetic route based on the Skraup reaction, a well-established method for quinoline synthesis. This modified approach would utilize a suitable aminoquinoline precursor.

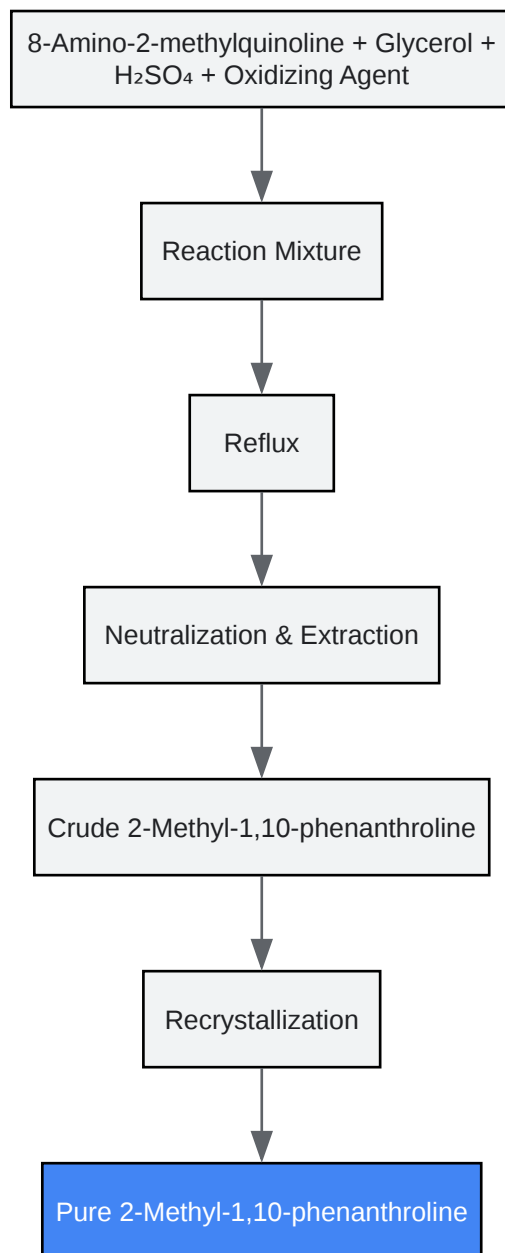
Materials:

- 8-Amino-2-methylquinoline
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., benzene or toluene)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, carefully mix 8-amino-2-methylquinoline, glycerol, and concentrated sulfuric acid.
- **Addition of Oxidizing Agent:** Slowly and cautiously add the oxidizing agent to the mixture. The reaction is exothermic and may require cooling to control the temperature.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize it with a sodium hydroxide solution until it is alkaline.
- **Extraction:** The crude product is then extracted with an organic solvent. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain pure **2-Methyl-1,10-phenanthroline**.

Diagram 1: Synthesis Workflow of **2-Methyl-1,10-phenanthroline** via Modified Skraup Reaction



Synthesis Workflow for 2-Methyl-1,10-phenanthroline

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Caption: A flowchart illustrating the key steps in the synthesis of **2-Methyl-1,10-phenanthroline**.

Characterization of 2-Methyl-1,10-phenanthroline

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for elucidating the molecular structure.

Table 2: ^1H and ^{13}C NMR Spectral Data for **2-Methyl-1,10-phenanthroline**

^1H NMR (CDCl_3)	^{13}C NMR (CDCl_3)
Chemical Shift (ppm)	Assignment
2.85 (s, 3H)	-CH ₃
7.45 (d, 1H)	H-3
7.58 (dd, 1H)	H-8
7.75 (d, 1H)	H-5 or H-6
8.12 (d, 1H)	H-4
8.20 (d, 1H)	H-7
9.15 (d, 1H)	H-9

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions. Data is compiled from publicly available spectral databases.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for **2-Methyl-1,10-phenanthroline**

Wavenumber (cm ⁻¹)	Assignment
~3050	C-H stretching (aromatic)
~2920	C-H stretching (methyl)
~1620-1580	C=N and C=C stretching (aromatic rings)
~1500-1400	Aromatic ring vibrations
~850-700	C-H out-of-plane bending (aromatic)

Note: These are typical ranges for phenanthroline derivatives and may show slight variations.
[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **2-Methyl-1,10-phenanthroline**

m/z	Interpretation
194	[M] ⁺ (Molecular ion)
193	[M-H] ⁺
165	[M-C ₂ H ₃] ⁺ (Loss of methyl and hydrogen)

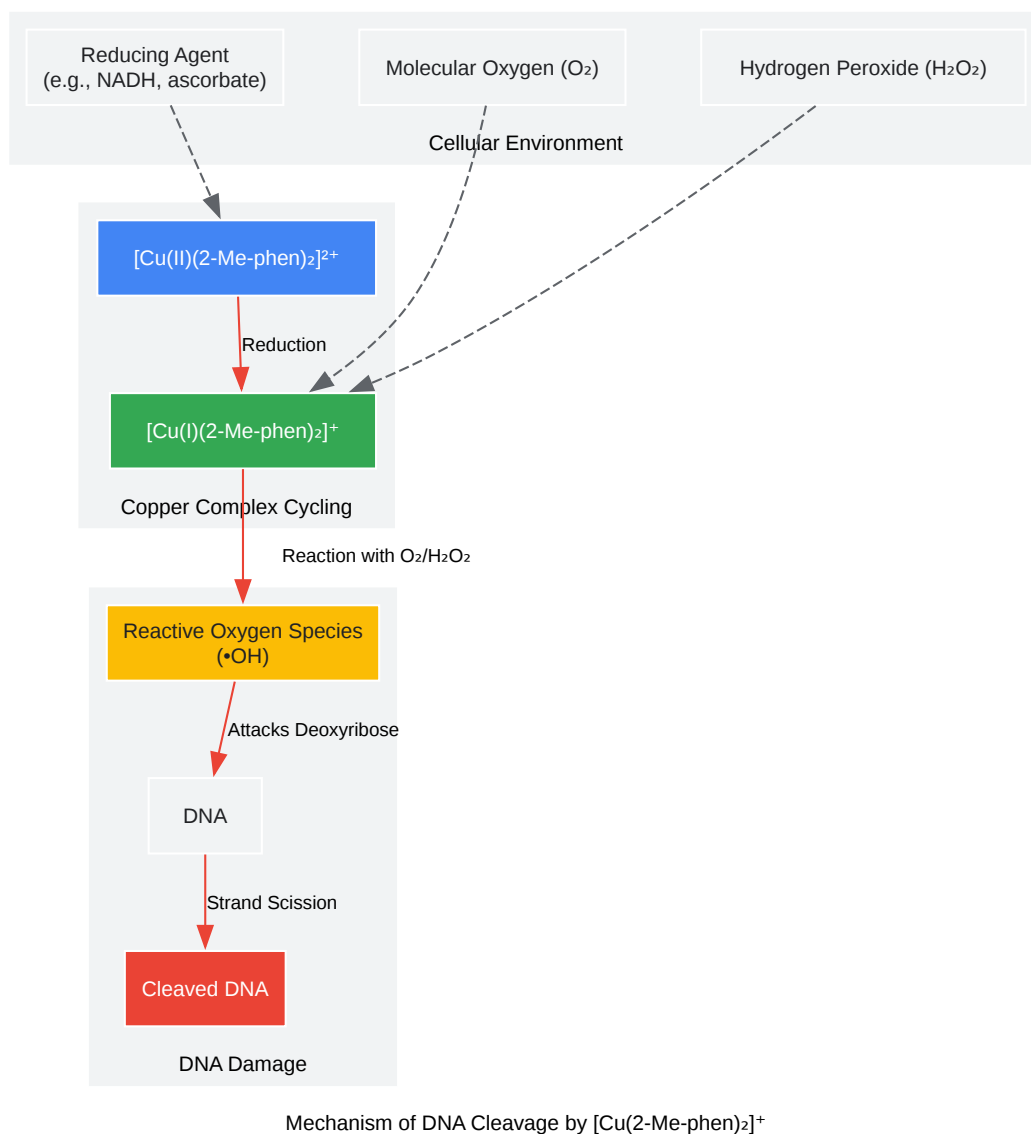
Note: Fragmentation patterns can vary depending on the ionization method used.[\[3\]](#)[\[4\]](#)

Biological Activity and Mechanism of Action

2-Methyl-1,10-phenanthroline and its metal complexes, particularly with copper, have demonstrated significant biological activity, including antitumor and antibacterial properties.[\[1\]](#)
[\[2\]](#) The primary mechanism of action for the DNA-damaging effects of copper-phenanthroline complexes is believed to be oxidative cleavage of DNA.

The $[\text{Cu}(\text{2-Me-phen})_2]^+$ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS), such as the hydroxyl radical ($\bullet\text{OH}$). These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.

Diagram 2: Proposed Mechanism of DNA Cleavage by the Copper Complex of **2-Methyl-1,10-phenanthroline**



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Caption: The catalytic cycle of the copper-**2-methyl-1,10-phenanthroline** complex leading to DNA cleavage.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological relevance of **2-Methyl-1,10-phenanthroline**. The synthetic protocols, while based on established methodologies, offer a clear pathway for its preparation. The comprehensive characterization data serves as a valuable reference for researchers in the field. The elucidation of its mechanism of action as a DNA cleaving agent, particularly when complexed with copper, highlights its potential in the development of novel therapeutics. Further research into the structure-activity relationships of its metal complexes is warranted to fully explore its potential in drug discovery.

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